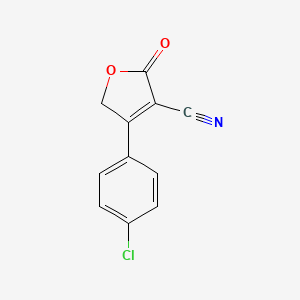

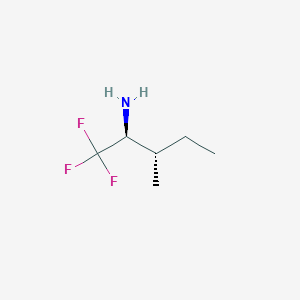

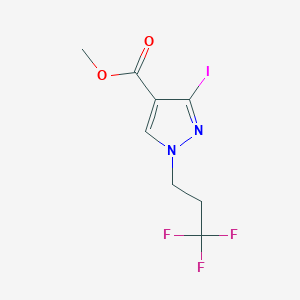

(S,S)-1,1,1-Trifluoro-3-methyl-2-pentylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S,S)-1,1,1-Trifluoro-3-methyl-2-pentylamine, commonly referred to as SFMP, is a versatile organic compound with a wide range of applications in both synthetic chemistry and scientific research. It is produced commercially by the reaction of trifluoroacetic acid with 2-pentylamine, and can be further modified by a variety of functional groups. SFMP has been used extensively in the synthesis of pharmaceuticals, biochemicals, and other bioactive compounds, and has recently been explored for its potential use in medical imaging.

Applications De Recherche Scientifique

Organic Synthesis and Fluorinated Compounds

- Fluorinated compounds are extensively used in organic synthesis to introduce fluorine atoms into molecules, which can significantly alter the physical, chemical, and biological properties of these molecules. The synthesis of 2-pyridones, pyrimidines, and pyrazoles from 1,1,1-trifluoro-4,4-bis(methylthio)but-3-en-2-one demonstrates the utility of fluorinated intermediates in constructing heterocyclic compounds containing the trifluoromethyl group, a functional group known for its importance in pharmaceuticals and agrochemicals (Barabanov, Sevenard, & Sosnovskikh, 2012).

Fluorine Chemistry and Material Science

- The study on the reactions of mixed dialkyl- and trialkylamines over Pd/γ-Al2O3 explores the chemical behavior of alkylamines in the presence of fluorinated compounds and catalysts. This research is relevant for understanding the interactions and transformations that fluorinated amines undergo during catalytic processes, which could inform the development of new materials or catalysts (Sivasankar & Prins, 2006).

Advanced Materials and Fluorination Effects

- Fluorine-containing ionic liquids from N-alkylpyrrolidine and N-methylpiperidine and fluorinated acetylacetones were synthesized, showcasing the influence of fluorinated components on lowering melting points and viscosities. This research highlights the potential of fluorinated compounds in designing new ionic liquids with desirable physical properties for applications in electrochemistry, catalysis, and material science (Li et al., 2008).

Environmental Chemistry and Fluorinated Intermediates

- The study on the synthesis, structure, and dynamic stereochemistry of (O → Si)-chelate N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]acetamide and related compounds explores the chemical behavior and structural characteristics of fluorinated silicon-containing compounds. Such research is critical for understanding the environmental fate, mobility, and potential effects of fluorinated organosilicon compounds (Negrebetsky et al., 2008).

Propriétés

IUPAC Name |

(2S,3S)-1,1,1-trifluoro-3-methylpentan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3N/c1-3-4(2)5(10)6(7,8)9/h4-5H,3,10H2,1-2H3/t4-,5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRLSLVVRQOEDF-WHFBIAKZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S,S)-1,1,1-Trifluoro-3-methyl-2-pentylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2634427.png)

![N-[(2,4-difluorophenyl)methyl]cyclopropanamine](/img/structure/B2634428.png)

![Thiomorpholin-4-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholin-2-yl]methanone](/img/structure/B2634433.png)

![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2634435.png)

![methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate](/img/structure/B2634438.png)

![1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea](/img/structure/B2634439.png)